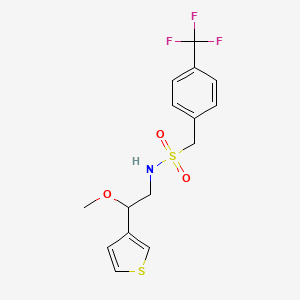

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative characterized by a methoxyethyl-thiophene moiety and a trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring may contribute to π-π interactions in biological targets .

Properties

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO3S2/c1-22-14(12-6-7-23-9-12)8-19-24(20,21)10-11-2-4-13(5-3-11)15(16,17)18/h2-7,9,14,19H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNOYGPYEUWBSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₈F₃N₃O₂S

- Molecular Weight : 357.38 g/mol

- CAS Number : 2380192-62-9

The compound features a thiophene ring and a trifluoromethyl phenyl group, which are critical for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. They primarily inhibit bacterial growth by targeting essential enzymes involved in folate synthesis. The unique structural features of this compound may enhance its efficacy compared to traditional sulfonamides.

Anticancer Potential

This compound has been explored for its anticancer properties. Studies suggest that it can modulate cell signaling pathways and induce apoptosis in cancer cells. The trifluoromethyl substitution may enhance its interaction with molecular targets involved in cancer progression.

The mechanism of action involves the following interactions:

- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with various biological molecules, affecting their function and modulating biochemical pathways.

- Halogen Bonding : The trifluoromethyl group can participate in halogen bonding, enhancing the compound's interactions with proteins and nucleic acids.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-bromophenyl)methanesulfonamide | Contains bromine instead of trifluoromethyl | Moderate antimicrobial activity |

| N-(2-chlorophenyl)methanesulfonamide | Contains chlorine; lower reactivity | Limited antimicrobial effects |

| N-(2-fluorophenyl)methanesulfonamide | Contains fluorine; less polarizability | Minimal biological activity |

The presence of the trifluoromethyl group in this compound enhances its reactivity and biological interactions compared to these analogs, potentially leading to improved therapeutic outcomes.

Case Studies and Research Findings

- Antimicrobial Activity Study :

-

Anticancer Activity Evaluation :

- In vitro studies reported in Cancer Letters indicated that this compound could inhibit the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent . The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

-

Mechanistic Insights :

- Research published in Bioorganic & Medicinal Chemistry explored the binding affinity of this compound to target proteins involved in cancer progression. The study highlighted the significance of the trifluoromethyl moiety in enhancing binding interactions .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide exhibit antimicrobial activity. For instance, research into bioactive compounds derived from microbial sources has shown that small molecular weight compounds can act as antimicrobial agents against various pathogens, suggesting that derivatives of this compound may also possess similar properties .

Antiproliferative Effects

The compound's structural features may allow it to interact with biological targets involved in cell proliferation. A study on small molecular weight bioactive compounds demonstrated their potential as antiproliferative agents, indicating that this compound could be explored for cancer treatment applications .

Drug Development

Given its unique structure, this compound can serve as a scaffold for the development of new drugs targeting various diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry. For example, compounds with similar sulfonamide structures have been successful in treating conditions such as hypertension and bacterial infections .

Neuropharmacology

The trifluoromethyl group in the compound is known to enhance the pharmacokinetic properties of drugs. Therefore, this compound may be investigated for its effects on neurological disorders, potentially functioning as an antipsychotic or antidepressant agent .

Synthesis and Evaluation

Research conducted within the Groningen Research Institute of Pharmacy has focused on synthesizing derivatives of sulfonamides and evaluating their biological activities. The methodologies employed include multi-component reactions (MCR), which allow for the efficient generation of diverse chemical libraries . This approach can be applied to synthesize variants of this compound to explore its therapeutic potential.

Clinical Trials

While specific clinical trials directly involving this compound may not yet be reported, the ongoing research into similar sulfonamide derivatives highlights the importance of this class of compounds in drug discovery. Future studies could focus on the pharmacodynamics and pharmacokinetics of this compound in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Sulfonamides ()

Benjamin E. Blass et al. synthesized benzamide derivatives with piperazine and thiophen-3-yl groups, such as N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) and 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b). Key comparisons:

| Feature | Target Compound | Compound 3a/3b |

|---|---|---|

| Backbone | Methanesulfonamide | Benzamide |

| Substituents | Methoxyethyl-thiophene, trifluoromethylphenyl | Piperazine-ethoxyethyl, cyanophenyl (3a) or trifluoromethylphenyl (3b) |

| Functionality | Linear sulfonamide | Piperazine-linked benzamide |

| Potential Use | Unspecified (likely CNS targets) | Dopamine D3 receptor ligands |

The target compound lacks the piperazine moiety found in 3a/3b, which is critical for dopamine receptor binding in Blass’s work. However, both share trifluoromethylphenyl and thiophene groups, suggesting overlapping electronic properties but divergent pharmacological targets .

Patent Derivatives with Cyclopropane and Cyclohexyl Groups ()

European patents describe sulfonamides like N-(4-(((trans)-2-(6-(3-(trifluoromethyl)phenyl)pyridin-3-yl)cyclopropyl)amino)cyclohexyl)methanesulfonamide, which feature cyclopropane and pyridine rings. Key differences:

| Feature | Target Compound | Patent Compound |

|---|---|---|

| Core Structure | Linear ethyl chain | Cyclopropane-cyclohexyl framework |

| Aromatic Systems | Thiophene, phenyl | Pyridine, trifluoromethylphenyl |

| Complexity | Moderate | High (rigid, multi-ring system) |

The patent compound’s rigid structure may improve target selectivity but reduce solubility compared to the target compound’s flexible methoxyethyl group. Both leverage trifluoromethylphenyl for enhanced bioavailability .

Sulfonylurea Herbicides ()

Pesticides like triflusulfuron-methyl (methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) share sulfonamide groups but integrate triazine rings.

| Feature | Target Compound | Triflusulfuron-methyl |

|---|---|---|

| Application | Likely pharmaceutical | Herbicide |

| Core Structure | Methanesulfonamide | Triazine-sulfonylurea |

| Key Groups | Thiophene, trifluoromethylphenyl | Trifluoroethoxy, triazine |

The triazine ring in herbicides facilitates plant enzyme inhibition, whereas the target compound’s thiophene and phenyl groups suggest human biological target compatibility .

Bis-Sulfonamide Crystallography Study ()

The crystal structure of N-(4-Methoxy-2-nitrophenyl)-N-(methyl-sulfonyl)methanesulfonamide reveals two sulfonamide groups on a nitro-methoxyphenyl backbone. Comparisons:

| Feature | Target Compound | Crystallized Compound |

|---|---|---|

| Sulfonamide Count | Mono-sulfonamide | Bis-sulfonamide |

| Substituents | Thiophene, trifluoromethylphenyl | Nitro, methoxy, methylsulfonyl |

| Conformation | Flexible ethyl chain | Planar nitro-phenyl system |

The bis-sulfonamide’s planar structure may enhance crystallinity but limit membrane permeability compared to the target compound’s flexible design .

Biopharmacule Derivatives ()

Examples include N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE , which features a chloroacetyl group.

| Feature | Target Compound | Biopharmacule Compound |

|---|---|---|

| Reactive Group | Methoxyethyl-thiophene | Chloroacetyl |

| Potential Use | Therapeutic agent | Intermediate for synthesis |

| Stability | High (trifluoromethyl) | Moderate (chloroacetyl hydrolyzes readily) |

The chloroacetyl group introduces reactivity for further derivatization, unlike the target compound’s stable trifluoromethylphenyl group .

Heterocyclic Sulfonamides ()

HXCHEM lists compounds like N-(3-(2-oxo-2,3-dihydrothiazol-4-yl)-5-(thiophene-2-sulfonamido)phenyl)thiophene-2-carboxamide , which integrate thiazole and thiophene rings.

| Feature | Target Compound | HXCHEM Compound |

|---|---|---|

| Heterocycles | Thiophene | Thiazole, thiophene |

| Complexity | Moderate | High (multiple fused rings) |

| Target Specificity | Unspecified | Likely kinase or protease inhibition |

The HXCHEM compound’s multi-heterocyclic system may improve binding affinity but increase synthetic difficulty compared to the target compound’s simpler structure .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for constructing the methanesulfonamide core in derivatives like N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide?

- Methodological Answer : The methanesulfonamide group is typically introduced via sulfonylation of a primary or secondary amine. For example, sulfonyl chlorides (e.g., 4-(trifluoromethyl)phenylmethanesulfonyl chloride) react with amines (e.g., 2-methoxy-2-(thiophen-3-yl)ethylamine) in anhydrous dichloromethane or THF under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond . Purification often involves silica gel chromatography with gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the thiophene and trifluoromethylphenyl moieties in this compound?

- Methodological Answer :

- ¹H NMR : Thiophene protons appear as distinct multiplets in the δ 6.8–7.5 ppm range, while the methoxy group (OCH₃) resonates as a singlet near δ 3.3 ppm. The trifluoromethyl (CF₃) group is identified indirectly via its deshielding effect on adjacent aromatic protons (δ 7.6–8.1 ppm) .

- ¹³C NMR : The CF₃ carbon appears as a quartet (~δ 125 ppm, J = 270–280 Hz) due to coupling with fluorine nuclei.

- IR : Sulfonamide S=O stretches are observed as strong bands at ~1150 cm⁻¹ and 1350 cm⁻¹ .

Q. What role does the 2-methoxyethyl group play in modulating the compound’s solubility or reactivity?

- Methodological Answer : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) via hydrogen bonding. It may also influence regioselectivity in electrophilic substitution reactions on the thiophene ring by acting as an electron-donating group .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the functionalization of the thiophene ring in this compound?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., sulfonamides) to control lithiation at specific positions. For example, LDA (lithium diisopropylamide) at low temperatures (-78°C) can deprotonate the thiophene ring adjacent to the sulfonamide group, enabling selective functionalization .

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids can modify the thiophene ring, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems to minimize side reactions .

Q. What experimental approaches are recommended to resolve contradictions in reported reaction yields for similar sulfonamide derivatives?

- Methodological Answer :

- Reaction Optimization : Systematically vary parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical factors. For example, shows that activating agents like TMSOTf in dichloromethane significantly improve glycosylation yields .

- Data Reconciliation : Compare NMR spectra of products across studies to confirm structural consistency. Contradictions may arise from unaccounted impurities (e.g., residual solvents) or differing purification protocols .

Q. How can computational methods predict the stability of this compound under acidic or oxidative conditions?

- Methodological Answer :

- DFT Calculations : Calculate bond dissociation energies (BDEs) for the sulfonamide S–N bond and the thiophene C–S bond to identify vulnerable sites. For instance, the CF₃ group’s electron-withdrawing nature may stabilize the sulfonamide under acidic conditions but increase susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous/organic mixtures to predict degradation pathways.

Data Contradiction Analysis

Q. Conflicting reports exist on the hydrolytic stability of the methanesulfonamide group in acidic media. How can researchers validate these findings?

- Methodological Answer :

- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 1–7) at 37°C, monitoring degradation via HPLC-MS. Compare half-life (t₁/₂) values to literature data.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in H₂O) to trace hydrolysis pathways. suggests that steric hindrance from the trifluoromethylphenyl group may slow hydrolysis .

Research Design Considerations

Q. What analytical workflows are recommended to characterize byproducts formed during the synthesis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.